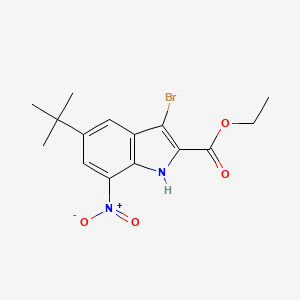![molecular formula C13H13N3O3 B2402491 4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid CAS No. 957484-32-1](/img/structure/B2402491.png)
4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hydrogen-bonded Structures and Molecular Interactions
- 4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid is involved in forming hydrogen-bonded structures in crystals. This compound exhibits polarized structures and can form complex hydrogen-bonded sheets or chains in its crystalline form, playing a crucial role in defining the physical properties of the material (Portilla et al., 2007) (Portilla et al., 2007).
Anticancer Activity
- Some derivatives of this compound demonstrate significant anticancer activities. These derivatives have been tested against various cancer cell lines and have shown promise in inhibiting tumor growth, suggesting potential applications in cancer treatment (Jing et al., 2012).
Synthesis and Characterization
- The compound is used in the synthesis of various chemical structures. Its ability to form hydrogen bonds and interact with different molecular entities makes it a valuable component in the synthesis of complex organic compounds. This aspect is crucial for developing new pharmaceuticals and materials (Titi et al., 2020) (Xiao et al., 2011).
Antibacterial and Antimicrobial Activities
- Derivatives of this compound have been studied for their antibacterial and antimicrobial properties. These studies are essential in the search for new drugs that can combat resistant strains of bacteria and fungi, contributing to the field of infectious disease research (Rai et al., 2009) (Rodríguez et al., 2022).
Material Science and Corrosion Inhibition
- Research indicates the application of this compound in material science, particularly as corrosion inhibitors for metals. This has implications in industrial settings where material durability and longevity are crucial (Herrag et al., 2007).
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties, which are present in the given compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a broad range of biological activities .
Properties
IUPAC Name |
4-methyl-3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-3-4-9(13(18)19)5-11(8)15-12(17)10-6-14-16(2)7-10/h3-7H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRVXXOJTWAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CN(N=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

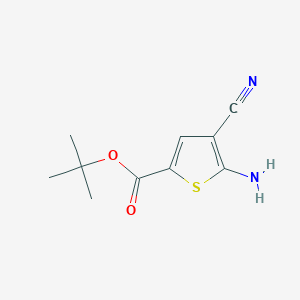
![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)
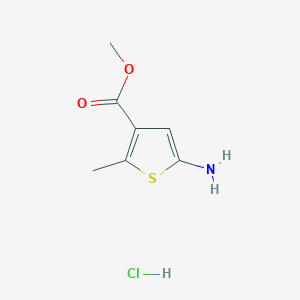

![N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2402418.png)
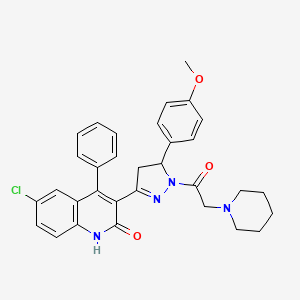
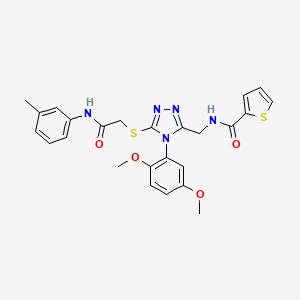

![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/no-structure.png)
